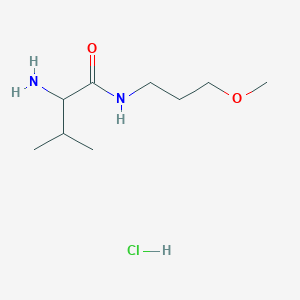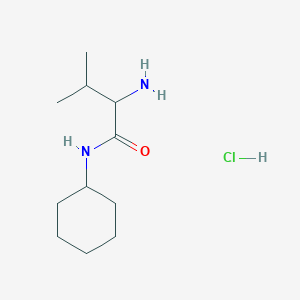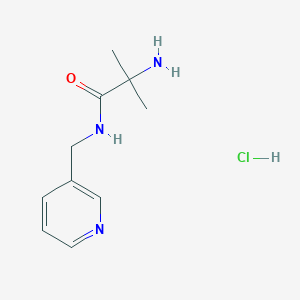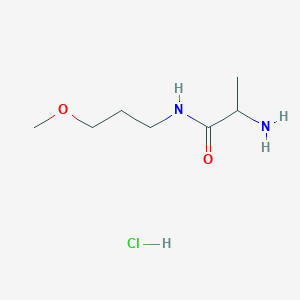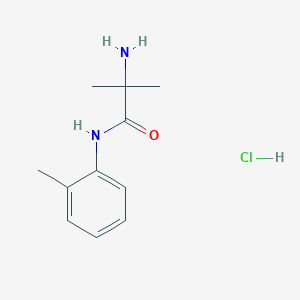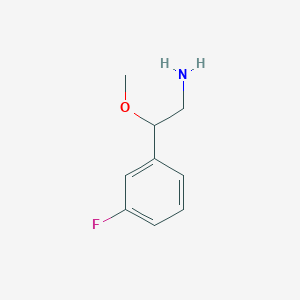
2-(3-Fluoro-phenyl)-2-methoxy-ethylamine
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This usually involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would include studying properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Overview of Phenylethylamines in Research
Phenylethylamines, including compounds with various substitutions, have been extensively studied for their effects on the central nervous system (CNS). Research has primarily focused on CNS toxicity, tolerance development, and the absence of physical dependence across two major chemical groups: those with substitutions on the ethylamine portion and those on the phenyl ring. While the specific effects of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine have not been directly determined, the broader class of compounds exhibits significant CNS activity, warranting further investigation into their potential research applications (Woolverton, 1986).
Application in Molecular Imaging
The toxicity of organic fluorophores used in molecular imaging has been reviewed, with a focus on their application for in vivo cancer diagnosis using optical imaging. This research is critical for ensuring the safe administration of fluorophores to patients. Although not directly mentioned, compounds like 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine may contribute to the development of new fluorophores with optimized properties for imaging applications (Alford et al., 2009).
Exploration of Anticancer Properties
The structure-activity relationship of natural and synthetic compounds in anticancer research has highlighted the importance of various functional groups, including fluoro and methoxy, in enhancing anticancer activities. The positioning and presence of these groups significantly influence the compound's efficacy, suggesting that derivatives of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine might hold potential for the development of novel anticancer drugs (Liew et al., 2020).
Contributions to Alzheimer's Disease Research
Amyloid imaging in Alzheimer's disease has been a significant area of research, with the development of imaging ligands to measure amyloid in vivo. The progress in this field enhances our understanding of Alzheimer's disease pathophysiology and could lead to early detection and evaluation of anti-amyloid therapies. Research on compounds like 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine may contribute to this field by providing new insights into the molecular mechanisms involved in amyloid deposition and clearance (Nordberg, 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It would also involve determining appropriate safety precautions for handling the compound.
Zukünftige Richtungen
This would involve speculating on potential future research directions, such as new synthetic routes, potential applications, and modifications to the compound that might alter its properties or biological activity.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHNIUNUHHPPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-phenyl)-2-methoxy-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



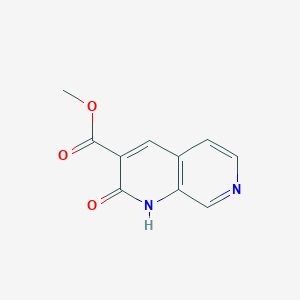
![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)
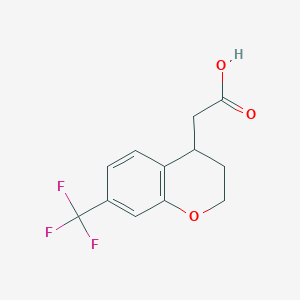
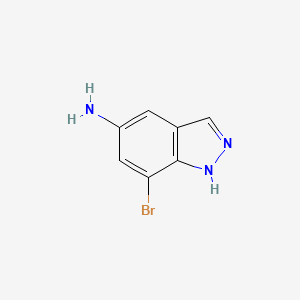
![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)
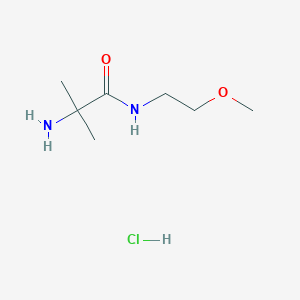
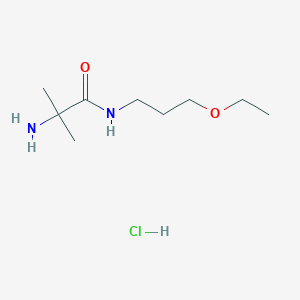
![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)
methanone hydrochloride](/img/structure/B1440858.png)
